3-Cyanopyridine

概述

描述

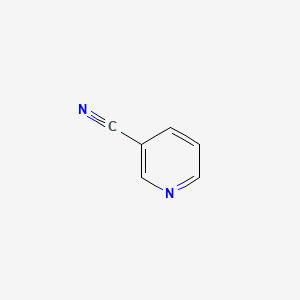

3-Cyanopyridine (C₆H₄N₂) is a pyridine derivative featuring a cyano (-CN) group at the 3-position of the aromatic ring. It is a versatile intermediate in organic synthesis, widely used in pharmaceuticals, agrochemicals, and dye production . Industrially, it is synthesized via the catalytic ammoxidation of 3-methylpyridine using vanadium pentoxide (V₂O₅) under controlled temperatures (280–500°C) and pressures (≤0.5 MPa), achieving yields up to 99% with optimized catalyst systems . Its reactivity stems from the electron-withdrawing cyano group, enabling diverse transformations such as hydroxylation, coordination chemistry, and polymer synthesis .

准备方法

Ammoxidation of 3-Picoline

Ammoxidation, the dominant industrial method for 3-cyanopyridine synthesis, involves the oxidative conversion of 3-picoline using ammonia and oxygen. This exothermic process employs fixed-bed or fluidized-bed reactors, with catalyst composition critically influencing yield and selectivity.

Fluidized-Bed Reactor Method

CN105732493A describes a fluidized-bed process where 3-picoline, ammonia, and oxygen react at 320–335°C and 0.05–0.075 MPa. The self-made catalyst (composition undisclosed) achieves 60–70% yield with 90% purity. Key advantages include:

- Enhanced Heat Transfer: Fluidization mitigates hot spots, enabling precise temperature control.

- Higher Throughput: Shorter residence times (11–12 minutes) facilitate rapid scaling.

However, catalyst recovery challenges and potential byproduct formation (e.g., pyridine-3-carboxamide) may necessitate additional purification steps.

Nicotinamide Dehydration Method

An alternative route involves dehydrating nicotinamide using phosphorus pentoxide (P₂O₅) as a catalyst. This method, though less common industrially, offers an 83% yield under molten-state conditions:

$$

\text{C}6\text{H}6\text{N}2\text{O} + \text{P}2\text{O}5 \rightarrow \text{C}6\text{H}4\text{N}2 + 2\text{HPO}_3

$$

While advantageous for small-scale synthesis, the corrosivity of P₂O₅ and energy-intensive melting (≥200°C) limit its commercial viability.

Comparative Analysis of Synthesis Methods

Table 1 summarizes the technical and economic profiles of major this compound preparation routes.

Table 1: Comparison of this compound Synthesis Methods

Catalytic Systems and Optimization

Catalyst design remains pivotal for ammoxidation efficiency. CN101602722A specifies a multicomponent catalyst (Li₀.₅V₀.₃W₀.₁₅Cr₁₀Oₓ) that maximizes NH₃ adsorption and C–H bond activation. In contrast, fluidized-bed catalysts prioritize mechanical stability to withstand particle collisions. Post-reaction absorption systems (e.g., multistage towers at 35–60°C) recover unreacted ammonia, reducing raw material costs by 15–20%.

Industrial Applications and Scalability

Fixed-bed reactors dominate large-scale production due to their maturity and low maintenance. However, emerging fluidized-bed designs address heat management challenges, with pilot plants achieving 12,000 tons/year capacity. The nicotinamide route, though niche, caters to pharmaceutical intermediates requiring high-purity this compound.

化学反应分析

Types of Reactions: 3-Cyanopyridine undergoes various chemical reactions, including:

Reduction: Reduction of this compound can produce 3-aminopyridine.

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.

Major Products:

Oxidation: this compound N-oxide and nicotinic acid N-oxide.

Reduction: 3-Aminopyridine.

Substitution: Depending on the nucleophile, products can include 3-aminopyridine derivatives or 3-alkoxypyridine derivatives

科学研究应用

Anticancer Activity

3-Cyanopyridine and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can modulate survivin, an anti-apoptotic protein overexpressed in many cancers, making them promising candidates for cancer treatment.

Case Studies and Findings

- A study synthesized novel this compound derivatives and evaluated their cytotoxic activity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapy agents like 5-fluorouracil (5-FU) .

- Another investigation focused on the mechanism of action of these compounds, revealing that they induce apoptosis in cancer cells through the degradation of survivin and other inhibitor of apoptosis proteins (IAPs) .

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|---|

| 5e | PC-3 | 25.0 | 2x more active |

| 5c | MDA-MB-231 | 30.0 | Comparable |

| 4d | HepG2 | 53.0 | Moderate |

Synthesis of Novel Therapeutics

The synthesis of this compound derivatives often employs environmentally friendly methods. Recent advancements include using lignin as a raw material, which not only reduces costs but also minimizes environmental impact .

Synthesis Techniques

- A one-pot four-component reaction involving aromatic aldehydes, malononitrile, acetophenones, and ammonium acetate has been established to efficiently produce 2-amino-3-cyanopyridine derivatives . This method highlights the potential for green chemistry applications in pharmaceutical synthesis.

Activity Against Parasitic Infections

Research has also explored the efficacy of this compound derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A set of synthesized compounds demonstrated significant activity against intracellular amastigotes .

Key Findings

- The study revealed that specific structural modifications to the this compound framework enhanced activity against T. cruzi, indicating its potential as a lead compound for developing new antiparasitic drugs.

Broader Biological Activities

Beyond anticancer and antiparasitic applications, compounds containing the this compound structure exhibit a range of biological activities including antibacterial, anti-inflammatory, and antioxidant properties . This broad spectrum makes them suitable candidates for further research in various therapeutic areas.

作用机制

The mechanism of action of 3-cyanopyridine and its derivatives varies depending on their specific applications. For instance, in the context of its anticancer properties, this compound derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of survivin and other inhibitor of apoptosis proteins . This modulation leads to cell cycle arrest and apoptosis, making these compounds promising candidates for cancer therapy .

相似化合物的比较

Structural Isomers: 4-Cyanopyridine

The positional isomer 4-cyanopyridine (cyano group at the 4-position) differs in electronic and steric properties. While both isomers are used in coordination chemistry, 3-cyanopyridine forms more diverse Cd(II) thiocyanate complexes (e.g., chains, layers) due to its ability to coordinate via both pyridine nitrogen and cyano groups . In contrast, 4-cyanopyridine’s coordination behavior is less explored. Additionally, this compound exhibits higher hydrogen bond basicity (0.45 vs. 0.38 for 4-cyanopyridine), influencing its bioisosteric applications in drug design .

Aminopyridines: 2-, 3-, and 4-Aminopyridine

- 3-Aminopyridine (3AP): Unlike this compound, the amino (-NH₂) group at the 3-position enhances nucleophilicity, making 3AP a precursor for pharmaceuticals and agrochemicals. However, 3AP lacks the cyano group’s electron-withdrawing effect, limiting its utility in conjugated polymer synthesis .

- 4-Aminopyridine (4AP): A potassium channel blocker, 4AP’s biological activity contrasts with this compound derivatives, which target survivin proteins in cancer cells .

Functionalized Pyridines: Nicotinic Acid and Derivatives

- Nicotinic Acid (3-pyridinecarboxylic acid): Derived from this compound via hydroxylation (e.g., microbial conversion to 3-cyano-6-hydroxypyridine) , nicotinic acid is a vitamin B3 precursor. The cyano group’s presence in this compound enables distinct metabolic pathways compared to unsubstituted pyridines.

- Methylnicotinate: Unlike this compound, methylnicotinate’s ester group directs reactivity toward hydrolysis rather than nucleophilic substitution .

Key Comparative Data Table

Material Science

This compound-based conjugated polymers demonstrate unique electronic properties due to the cyano group’s electron-withdrawing nature, enabling applications in organic electronics . This contrasts with 4-cyanopyridine, which is less studied in polymer chemistry.

Enzymatic Specificity

Microbial enzymes (e.g., Rhodobacter sp.) selectively hydrolyze this compound to this compound hydratase, showcasing substrate specificity absent in other cyanopyridines .

生物活性

3-Cyanopyridine (3-CNpy) is a heterocyclic compound with significant biological activities, particularly in the fields of oncology, antimicrobial research, and as potential therapeutic agents. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, emphasizing their anticancer and antimicrobial properties.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives has been a focal point in medicinal chemistry due to their diverse biological activities. Various synthetic routes have been developed to create derivatives with enhanced efficacy against specific biological targets.

Key Findings from Recent Studies

- A series of novel this compound derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .

- The study identified that certain derivatives exhibited superior activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

Anticancer Activity

Research has shown that this compound derivatives can modulate survivin expression, a protein associated with cancer cell resistance to apoptosis.

Table 1: Cytotoxicity of Selected this compound Derivatives

| Compound | IC50 (µM) against PC-3 | IC50 (µM) against MDA-MB-231 | IC50 (µM) against HepG2 |

|---|---|---|---|

| 5e | 12.5 | 19.5 | 25.0 |

| 5c | 20.0 | 30.0 | 22.0 |

| 4d | 53.0 | 66.0 | 53.0 |

The derivative 5e demonstrated remarkable potency, outperforming 5-FU in several assays .

The mechanism underlying the anticancer activity involves:

- Induction of apoptosis, as evidenced by increased early and late apoptotic cells.

- Downregulation of survivin and other inhibitors of apoptosis proteins (IAPs) through proteasome-dependent degradation .

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of this compound have shown significant antimicrobial activity.

Table 2: Antimicrobial Efficacy Against M. tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 2c | 1.5 µg/mL |

| 2e | 2.0 µg/mL |

| 3d | 1.8 µg/mL |

These findings indicate that some synthesized derivatives possess promising activity against pathogenic strains like M. tuberculosis, although their antioxidant properties were comparatively lower than vitamin C .

Case Studies

Several case studies highlight the therapeutic potential of these compounds:

- A study demonstrated that compound 21 exhibited significant caspase-3 activation in human epithelial cancer cells, suggesting a strong apoptotic effect .

- Another investigation into the effects on various bacterial strains revealed that certain derivatives maintained good antibacterial properties while displaying low cytotoxicity towards normal cells .

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 3-cyanopyridine derivatives?

Synthesis typically involves nucleophilic substitution or condensation reactions, followed by purification via recrystallization or chromatography. Characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity . For example, 29 novel this compound derivatives were synthesized and validated using these techniques in anti-cancer studies .

Q. How does temperature and solvent choice influence the solubility of this compound?

Solubility increases with temperature, particularly above 298.15 K. Polar solvents (e.g., water, ethanol) enhance solubility due to dipole interactions. The Wilson model accurately correlates solubility data, outperforming the Apelblat and λh equations . Molecular simulations reveal that solvent-cyanopyridine interactions (e.g., hydrogen bonding with water) drive solubility trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use chemical goggles and gloves to prevent ocular/skin exposure. Avoid soft contact lenses, as they can absorb irritants. Implement engineering controls (e.g., fume hoods) and respiratory protection for aerosolized particles. Immediate eye irrigation and contamination protocols are mandatory .

Advanced Research Questions

Q. How can this compound derivatives be optimized for targeting survivin in anti-cancer drug design?

Molecular docking identifies key interactions (e.g., with survivin’s BIR domain and Ile74 residue). Substituents like electron-withdrawing groups enhance binding affinity. In silico screening (e.g., molecular dynamics simulations) prioritizes derivatives for synthesis, as demonstrated for compounds 10n and 9o .

Q. What role does this compound play in coordination polymers, and how does thermal decomposition alter its ligand behavior?

As a terminal ligand, this compound binds via pyridine-N in octahedral complexes (e.g., [MnBr₂(3-CNpy)₄]). Heating to 160°C reduces ligand count, forming bromine-bridged chains. At 250°C, cyano-N bridges adjacent metal centers, creating 2D networks. X-ray powder diffraction confirms structural transitions .

Q. Which experimental optimization strategies (DoE vs. algorithms) are more efficient for this compound reaction scaling?

Classical Design of Experiments (DoE) leverages human intuition to minimize temperature fluctuations, achieving optimization in 5.5 hours. In contrast, SNOBFIT algorithms require 12 hours but automate parameter exploration. Both methods yield high-purity products, but DoE is preferable for time-sensitive workflows .

Q. How can researchers resolve contradictions in solubility data versus bioactivity outcomes for this compound derivatives?

Cross-validate solubility models (e.g., Wilson vs. Apelblat) with experimental replicates. Pair solubility studies with in vitro assays (e.g., survivin inhibition) to identify derivatives balancing solubility and target affinity. Statistical tools like GraphPad Prism ensure robust data analysis .

Q. What methodologies are used to evaluate the electronic structure of this compound in molecular simulations?

Density Functional Theory (DFT) calculations (e.g., wB97X/6-311G(d,p)) map π-molecular orbitals and eigenenergies. Rotational constants derived from TM+LR simulations achieve <0.1% error, confirming structural accuracy. These methods explain solvent interactions and charge distribution .

Q. Methodological Notes

- Statistical Analysis : Use unpaired t-tests or ANOVA for bioactivity comparisons, with p < 0.05 as significance threshold .

- Ethical Compliance : Obtain ethics approval for biological studies, detailing consent protocols and data anonymization .

- Literature Review : Prioritize peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) over non-academic sources .

属性

IUPAC Name |

pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPHSAQLYPIAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026665 | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Colorless liquid; [Hawley] Off-white crystalline solid; [MSDSonline] | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

206.9 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

87 °C | |

| Record name | 3-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in hot petroleum ether, Soluble in alcohol, ether, and benzene., In water, 1.35X10+5 mg/l @ 20 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1590 @ 25 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg], 0.296 mm Hg @ 25 °C | |

| Record name | 3-Cyanopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER, Colorless liquid | |

CAS No. |

100-54-9 | |

| Record name | 3-Cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-cyanopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X64V0K6260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

51 °C | |

| Record name | 3-PYRIDINECARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。